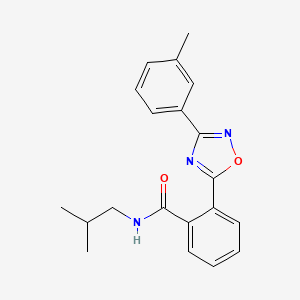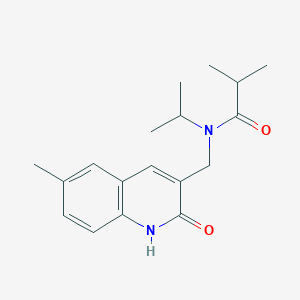
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide, commonly known as HMA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HMA-1 belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological activities.
作用機序
The mechanism of action of HMA-1 involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. HMA-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. HMA-1 also inhibits the activity of NF-κB, a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
HMA-1 has been shown to have various biochemical and physiological effects in scientific research. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the process of programmed cell death. HMA-1 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. In addition, HMA-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
HMA-1 has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. HMA-1 is also soluble in various solvents, which makes it easy to handle in experiments. However, HMA-1 has some limitations in lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. In addition, HMA-1 has some toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of HMA-1. One of the significant areas of research is the development of HMA-1 derivatives with improved pharmacological properties. These derivatives may have enhanced anti-cancer and anti-inflammatory activities and reduced toxicity. Another future direction is the study of the synergistic effects of HMA-1 with other drugs or compounds. The combination of HMA-1 with other drugs may enhance its therapeutic efficacy and reduce toxicity. Finally, the study of the mechanism of action of HMA-1 in different cell types and disease models may provide insights into its therapeutic potential.
合成法
The synthesis of HMA-1 involves the reaction of 2-hydroxy-6-methylquinoline with N-isopropylisobutyramide in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis method has been optimized to obtain a high yield of pure HMA-1.
科学的研究の応用
HMA-1 has been studied for its potential therapeutic properties in various scientific research areas. One of the significant applications of HMA-1 is in the field of cancer research. HMA-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)18(22)20(12(3)4)10-15-9-14-8-13(5)6-7-16(14)19-17(15)21/h6-9,11-12H,10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKAWFFXWLBJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



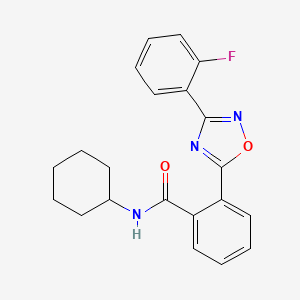

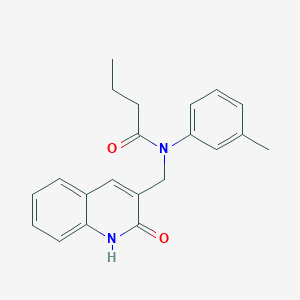
![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
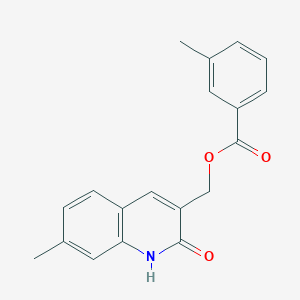
![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)
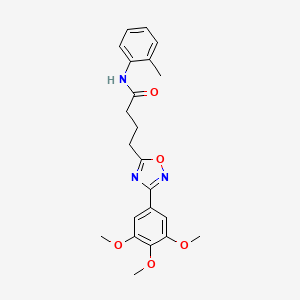
![N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)

